molecular formula C8F18KNO4S2 B1178063 DaaE protein CAS No. 125626-40-6

DaaE protein

Cat. No.: B1178063
CAS No.: 125626-40-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The DaaE protein is a member of the Dr adhesin family of Escherichia coli, which mediates bacterial adhesion to host cells during infections such as diarrhea and urinary tract infections (UTIs). DaaE specifically binds to decay-accelerating factor (DAF/CD55), a cell surface glycoprotein that regulates complement activation . Structurally, DaaE forms homotrimers, as resolved by X-ray crystallography at 1.48 Å resolution, revealing a conserved architecture shared among Dr adhesins . Key residues involved in DAF binding—including Asp-61, Asp-63, and Glu-126—form a contiguous electronegative surface critical for receptor interaction . Functional studies using surface plasmon resonance (SPR) demonstrate low-affinity binding (Kd ≈ 17.9 μM) with rapid on/off kinetics, a feature shared with other Dr adhesins like DraE .

Properties

CAS No.

125626-40-6

Molecular Formula

C8F18KNO4S2

Synonyms

DaaE protein

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Dr adhesins, including DaaE, DraE, AfaE-I, AfaE-III, AfaE-V, and NfaE-2, share conserved structural features:

  • Trimeric quaternary structure stabilized by hydrophobic interactions .
  • Electrostatic surface properties : DaaE and DraE exhibit electronegative patches near their DAF-binding sites, mediated by acidic residues (Asp/Glu) .
  • DAF-binding mechanism : All Dr adhesins target complement control protein (CCP) domains of DAF, though binding regions vary (Table 1) .

Key Differences

DAF-Binding Specificity :

  • DaaE, DraE, AfaE-III, and AfaE-V bind CCP domains 2–4 of DAF, relying heavily on electrostatic interactions .
  • AfaE-I and NfaE-2 bind CCP-3 and CCP-4 with reduced electrostatic contributions, suggesting distinct binding modes .

Sequence Divergence: The signal peptide and amino-terminal regions of DaaE (F1845 adhesin) diverge from AFA-I, impacting adhesin complex assembly .

Pathogenic Implications :

  • DaaE and DraE are linked to diffuse adherence in diarrheagenic E. coli, while AfaE variants are associated with UTIs .
  • Binding to different DAF domains may influence tissue tropism. For example, CCP-2–4 interactions (DaaE) may target intestinal epithelium, whereas CCP-3–4 binding (AfaE-I) favors urinary tract colonization .

Table 1: Comparative Analysis of DaaE and Related Dr Adhesins

Adhesin DAF-Binding Domains Key Residues Electrostatic Contribution Pathogenic Association Affinity (Kd)
DaaE CCP-2–4 Asp-61, Asp-63, Glu-126 High (electronegative) Diarrhea 17.9 μM
DraE CCP-2–4 Asp-61, Asp-63, Asp-75 High Diarrhea/UTIs ~18 μM
AfaE-I CCP-3–4 Hydrophobic residues Low UTIs Not reported
AfaE-V CCP-2–4 Asp/Glu cluster High UTIs Not reported
NfaE-2 CCP-3–4 Hydrophobic residues Low Neonatal meningitis Not reported

Research Findings and Implications

  • Mutagenesis Studies : Directed mutations in DaaE (e.g., Glu-126→Ala) abolish DAF binding, confirming the functional significance of its electronegative surface .
  • Evolutionary Divergence: Sequence comparisons between DaaE (F1845) and AfaE-I reveal 5' daaE conservation, suggesting structural constraints in the amino-terminal region critical for adhesin assembly .
  • Therapeutic Potential: Targeting DaaE’s DAF-binding interface (e.g., with monoclonal antibodies) could block bacterial adhesion, a strategy less effective against AfaE-I due to its distinct binding mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.